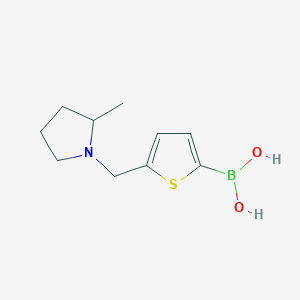
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid
Overview
Description
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the reaction of 2-bromo-5-chlorothiophene with appropriate reagents.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thienyl ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothiophene derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thienyl and pyrrolidinylmethyl groups.
2-Thienylboronic Acid: Similar thienyl structure but without the pyrrolidinylmethyl substitution.
Pyrrolidinylmethylboronic Acid: Contains the pyrrolidinylmethyl group but lacks the thienyl ring.
Uniqueness
(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid is unique due to its combination of a thienyl ring and a pyrrolidinylmethyl group, which can provide distinct electronic and steric properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C10H16BNO2S |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[5-[(2-methylpyrrolidin-1-yl)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(8)7-9-4-5-10(15-9)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChI Key |
IEPHNHIMQJKYHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CN2CCCC2C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














